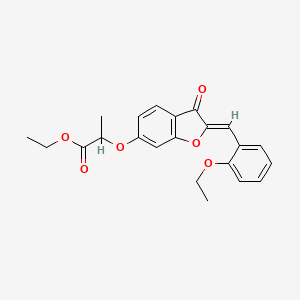

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-4-25-18-9-7-6-8-15(18)12-20-21(23)17-11-10-16(13-19(17)28-20)27-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYLPGIEHDJBIT-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticonvulsant properties, suggesting that they may interact with ion channels or neurotransmitter receptors in the central nervous system.

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position. These reactions, which include free radical bromination and nucleophilic substitution, could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to prevent the spread of seizures, suggesting that they may affect neuronal signaling pathways

Pharmacokinetics

Similar compounds have been shown to exhibit protection in seizure models at a dose of 300 mg/kg, suggesting that they have sufficient bioavailability to exert their effects at this dose.

Result of Action

Similar compounds have been shown to prevent the spread of seizures, suggesting that they may stabilize neuronal activity.

Biological Activity

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound belonging to the class of esters, specifically featuring a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H22O5 |

| Molecular Weight | 342.39 g/mol |

| Structural Features | Benzofuran moiety, ethyl ester group |

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which allow for interactions with various biological targets.

1. Anticancer Activity

In vitro studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Study : A study demonstrated that benzofuran derivatives could inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Research Findings : In animal models, administration of similar benzofuran derivatives reduced paw edema significantly compared to controls .

3. Neuroprotective Properties

The neuroprotective effects are linked to the ability of the compound to scavenge free radicals and modulate neuroinflammatory responses:

- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.

- Case Study : Research showed that benzofuran derivatives improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation .

Data Tables

The following table summarizes some key findings related to the biological activities of this compound and structurally similar compounds:

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C20H22O5

- Molecular Weight : 358.39 g/mol

Biological Activities

Research indicates that (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and modulation of cell signaling pathways.

- Anti-inflammatory Effects : The benzofuran structure is associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective capabilities, suggesting potential applications in neurodegenerative disease therapies.

Table of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induction of apoptosis and cell cycle arrest | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress in neurons |

Applications in Medicinal Chemistry

The unique properties of this compound suggest several potential applications:

- Drug Development : Its anticancer and anti-inflammatory properties make it a candidate for drug formulation targeting specific diseases.

- Biological Research : The compound can serve as a tool in studying biochemical pathways related to cancer and inflammation.

- Pharmaceutical Formulations : Due to its solubility and reactivity, it can be incorporated into various pharmaceutical formulations.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of benzofuran compounds significantly inhibited the growth of breast cancer cells through apoptosis pathways .

- Neuroprotection Studies : Research indicated that benzofuran derivatives provided protection against oxidative stress-induced cell death in neuronal cell lines .

Comparison with Similar Compounds

Structural Variations and Molecular Features

Key structural differences among analogues lie in the substituents on the benzylidene ring and the ester/acid functional groups. Below is a comparative analysis:

Physicochemical and Functional Implications

- Lipophilicity: The parent compound’s 2-ethoxy group provides balanced lipophilicity, whereas bromine () or chlorine () substituents increase molecular weight and polarity.

- Steric Effects: Bulkier esters (e.g., 2,2-dimethylpropanoate in ) may hinder molecular packing, affecting crystallization behavior.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Condensation of 2-ethoxybenzaldehyde with a benzofuran precursor under acidic catalysis (e.g., acetic acid) at 60–80°C for 6–8 hours .

- Step 2 : Esterification using ethyl propanoate in the presence of a coupling agent (e.g., DCC/DMAP) at room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yields (reported 65–75%) .

- Critical Parameters : Temperature control (±2°C) during condensation and solvent polarity during purification significantly impact yield and purity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm), benzofuran aromatic protons (δ 6.8–7.5 ppm), and Z-configuration olefinic proton (δ 6.9–7.1 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and benzylidene carbons (δ 120–130 ppm) confirm connectivity .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 423.14 (calculated for C₂₃H₂₂O₆) .

- IR Spectroscopy : Ester C=O stretch (1730–1750 cm⁻¹) and benzofuran C-O-C (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Structural Analog Analysis : Test analogs (e.g., chloro- or methoxy-substituted derivatives) to identify SAR trends. For example, 2-ethoxy substitution may enhance membrane permeability vs. 4-chloro analogs .

- In Silico Modeling : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase to predict binding modes conflicting with experimental data .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving the benzofuran core?

- Methodological Answer :

- Directing Groups : The 2-ethoxybenzylidene moiety acts as an electron-withdrawing group, directing electrophiles (e.g., nitration) to the para position of the benzofuran .

- Solvent Effects : Polar aprotic solvents (DMF) favor ortho/para substitution, while nonpolar solvents (toluene) reduce side reactions .

- Computational Prediction : DFT calculations (Gaussian 09) on frontier molecular orbitals identify reactive sites (e.g., HOMO localization on C5 of benzofuran) .

Key Considerations for Researchers

- Contradictory Data : Address discrepancies in biological assays by validating target engagement (e.g., SPR for binding affinity) and ensuring compound stability in assay buffers .

- Advanced Purification : Use preparative HPLC (C18 column, MeCN/H₂O) for isolating stereoisomers if Z/E isomerization occurs during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.